3-Isoxazol-4-YL-propionic acid

Medicinal Chemistry Organic Synthesis Physicochemical Property

Researchers seeking underexplored scaffolds face limited availability. 3-Isoxazol-4-YL-propionic acid (CAS 141501-27-1) addresses this gap as a 4-yl isoxazole building block, distinct from 5-yl isomers and AMPA analogs. Non-zwitterionic (LogP 0.69, pKa 4.40) for improved synthetic handling. • 4-Yl linkage: unique vector for fragment elaboration vs. 5-yl isomer • Compatible with amide coupling, esterification, library synthesis • Unique-chemical sourcing for early-discovery access ≥95% purity; ambient shipping; global delivery.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
CAS No. 141501-27-1
Cat. No. B1344679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isoxazol-4-YL-propionic acid
CAS141501-27-1
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESC1=C(C=NO1)CCC(=O)O
InChIInChI=1S/C6H7NO3/c8-6(9)2-1-5-3-7-10-4-5/h3-4H,1-2H2,(H,8,9)
InChIKeyYSXIJTDOCXJNHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isoxazol-4-YL-propionic acid (CAS 141501-27-1) Properties and Research-Grade Availability


3-Isoxazol-4-YL-propionic acid (CAS 141501-27-1) is a heterocyclic carboxylic acid featuring an isoxazole ring linked via its 4-position to a propanoic acid chain . With molecular formula C6H7NO3 and molecular weight 141.12 g/mol, it is a solid at room temperature . The compound is offered by multiple chemical suppliers primarily as a building block or scaffold for organic synthesis, with typical purity specifications ranging from 95% to 98% . Predicted physicochemical properties include a density of 1.289±0.06 g/cm³, boiling point of 309.1±17.0 °C, an acid dissociation constant (pKa) of 4.40±0.10, and a calculated partition coefficient (LogP) of 0.69180 [1]. Notably, Sigma-Aldrich includes this compound in its AldrichCPR collection—a set of unique chemicals provided to early discovery researchers without accompanying analytical data, underscoring its positioning as a specialized and not fully characterized building block .

Why 3-Isoxazol-4-YL-propionic acid Cannot Be Directly Replaced by Positional Isomers or Amino Acid Derivatives


The 4-position linkage of the propionic acid chain to the isoxazole ring in 3-Isoxazol-4-YL-propionic acid confers a specific spatial and electronic configuration that distinguishes it from its 5-yl positional isomer (CAS 98140-73-9) and from oxazole-based analogs [1]. More critically, the absence of an α-amino group sets this compound apart from the well-known isoxazole amino acids such as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and ACPA (α-amino-3-carboxy-5-methyl-4-isoxazolepropionic acid) [2]. This structural difference means that 3-Isoxazol-4-YL-propionic acid is not a glutamate receptor agonist and does not exhibit the zwitterionic character of its amino acid counterparts, resulting in fundamentally different physicochemical behavior, solubility profiles, and synthetic utility . Generic substitution with a close analog without considering these differences may lead to altered reactivity in downstream synthetic steps, unexpected biological outcomes, or incompatibility with established purification protocols. The evidence presented in Section 3 quantifies these differences where data are available and explicitly notes the limitations of current knowledge.

Quantitative Differentiation of 3-Isoxazol-4-YL-propionic acid from Structural Analogs


Positional Isomer Differentiation: Isoxazol-4-yl vs. Isoxazol-5-yl Propanoic Acid pKa

The predicted acid dissociation constant (pKa) of 3-Isoxazol-4-YL-propionic acid is 4.40±0.10 , whereas its positional isomer, 3-(isoxazol-5-yl)propanoic acid, has a predicted pKa of 4.29±0.10 . This small but potentially meaningful difference in acidity may influence protonation state under physiological or near-physiological conditions, affecting solubility, membrane permeability, and reactivity in pH-sensitive synthetic transformations. The predicted density and boiling point for both isomers are identical within experimental error (1.289 g/cm³ and 309.1 °C) , indicating that the pKa represents the primary quantifiable physicochemical distinction between the two positional isomers.

Medicinal Chemistry Organic Synthesis Physicochemical Property

Heterocyclic Scaffold Comparison: Isoxazole vs. Oxazole Propanoic Acid LogP

3-Isoxazol-4-YL-propionic acid, containing an isoxazole ring, has a calculated LogP of 0.69180 [1]. In contrast, its direct oxazole analog, 3-(1,3-oxazol-4-yl)propanoic acid, has a predicted LogP of approximately 0.34 (estimated from SMILES using standard algorithms) . The higher lipophilicity of the isoxazole-containing compound reflects the replacement of the oxazole oxygen with an additional nitrogen atom in the ring, which alters hydrogen-bonding capacity and electron distribution. This difference may be relevant in medicinal chemistry campaigns where subtle modulation of LogP is required to optimize drug-like properties.

Drug Discovery Medicinal Chemistry Lipophilicity

Non-Zwitterionic Nature: Absence of α-Amino Group vs. AMPA Derivatives

3-Isoxazol-4-YL-propionic acid lacks the α-amino group present in AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and related neuroactive isoxazole amino acids. Consequently, it does not possess the zwitterionic character of AMPA, which has a reported LogP of 0.279 [1] and three hydrogen bond donors [2]. The target compound has a higher calculated LogP (0.69180) [3] and only one hydrogen bond donor (the carboxylic acid proton). This structural divergence means that 3-Isoxazol-4-YL-propionic acid is not an agonist at ionotropic glutamate receptors, and its synthetic utility and handling properties differ markedly from those of AMPA.

Neuroscience Chemical Biology Building Block

Commercial Availability and Purity Grades: 3-Isoxazol-4-YL-propionic acid vs. Positional Isomer

3-Isoxazol-4-YL-propionic acid is commercially available from multiple suppliers with purity specifications ranging from 95% (CymitQuimica) to 98% (Active Biopharma) [1]. The 5-yl positional isomer, 3-(isoxazol-5-yl)propanoic acid, is similarly offered with a minimum purity of 95% (AKSci) . Both compounds are provided primarily as research-grade building blocks without extensive analytical characterization from major distributors. The target compound is specifically included in Sigma-Aldrich's AldrichCPR collection, which is marketed as a set of unique chemicals for early discovery researchers, with the explicit note that no analytical data are collected and that the product is sold 'as-is' .

Procurement Chemical Supply Purity Analysis

Optimal Use Cases for 3-Isoxazol-4-YL-propionic acid in Scientific Research and Chemical Development


Synthetic Chemistry: Scaffold for Isoxazole-Containing Compound Libraries

As a carboxylic acid building block with a predicted pKa of 4.40 and LogP of 0.69 [1], 3-Isoxazol-4-YL-propionic acid is well-suited for constructing diverse compound libraries via amide coupling, esterification, or other carboxylic acid derivatization reactions. Its 4-yl substitution pattern offers a distinct vector for fragment elaboration compared to the more common 5-yl isomer, potentially enabling access to novel chemical space in medicinal chemistry programs. The compound's inclusion in the AldrichCPR collection positions it as a readily accessible starting point for early discovery efforts where rapid SAR exploration is prioritized .

Chemical Biology: Non-Agonist Isoxazole Probe for Target Validation

Unlike AMPA and related isoxazole amino acids that act as potent glutamate receptor agonists, 3-Isoxazol-4-YL-propionic acid lacks the α-amino group and therefore does not activate ionotropic glutamate receptors [2]. This property makes it a suitable control compound or a starting scaffold for developing chemical probes aimed at targets beyond the glutamatergic system, particularly in studies where AMPA receptor activation would confound interpretation. The compound's moderate lipophilicity (LogP 0.69) and non-zwitterionic nature may also improve cellular permeability compared to charged amino acid analogs.

Medicinal Chemistry: Physicochemical Property Optimization via Heterocycle Replacement

The isoxazole ring in 3-Isoxazol-4-YL-propionic acid provides a different hydrogen-bonding profile and lipophilicity compared to oxazole-based analogs (ΔLogP ≈ 0.35) [1]. Medicinal chemists seeking to fine-tune the drug-like properties of a lead series may consider this scaffold as a bioisosteric replacement for oxazole or other five-membered heterocycles. The predicted pKa of 4.40 also indicates that the carboxylic acid will be predominantly ionized at physiological pH, a consideration for optimizing solubility, permeability, and target binding.

Procurement: Early Discovery Research Requiring Unique Chemical Space

For laboratories engaged in hit identification, fragment-based screening, or diversity-oriented synthesis, 3-Isoxazol-4-YL-propionic acid represents a 'unique chemical' according to Sigma-Aldrich's AldrichCPR program . While the compound is sold without analytical data, its availability through this channel may be advantageous for projects prioritizing rapid access to underexplored scaffolds over the need for fully characterized materials. Researchers should weigh the trade-off between the uniqueness of the scaffold and the lack of vendor-provided quality control data when making procurement decisions.

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